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molecular formula C12H21NOSi B028490 4-(Tert-butyldimethylsilyloxymethyl)pyridine CAS No. 117423-41-3

4-(Tert-butyldimethylsilyloxymethyl)pyridine

Cat. No. B028490
M. Wt: 223.39 g/mol
InChI Key: SGUQXLLGHZISLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05057506

Procedure details

A solution of 20 g 4-pyridylcarbinol, 28.9 g of chloro-tert-butyl-dimethylsilane and 14.4 g imidazole in 200 ml dimethylformamide is stirred 3 hours at room temperature. Product is isolated by extraction into ethyl acetate/hexane (1:1) and washing extract 4 times with 400 ml of water. The solution is filtered through silica gel and concentrated in vacuo to yield 4-(tert-butyl-dimethylsilyloxymethyl)pyridine.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][OH:8])=[CH:3][CH:2]=1.Cl[Si:10]([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:12])[CH3:11].N1C=CN=C1.C(OCC)(=O)C.CCCCCC>CN(C)C=O>[Si:10]([O:8][CH2:7][C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1)([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:12])[CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1=CC=C(C=C1)CO
Name
Quantity
28.9 g
Type
reactant
Smiles
Cl[Si](C)(C)C(C)(C)C
Name
Quantity
14.4 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washing
EXTRACTION
Type
EXTRACTION
Details
extract 4 times with 400 ml of water
FILTRATION
Type
FILTRATION
Details
The solution is filtered through silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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